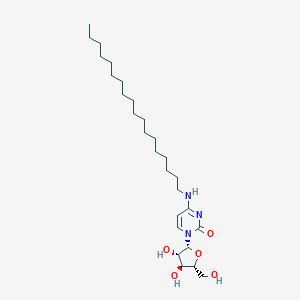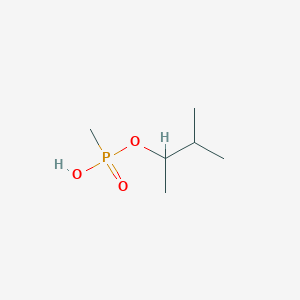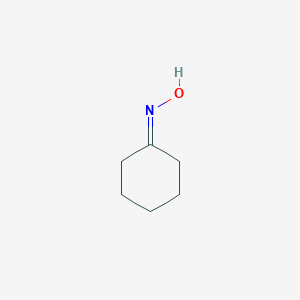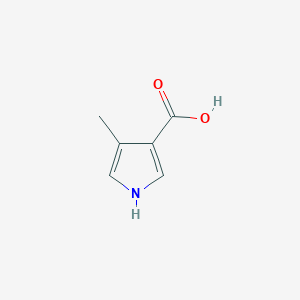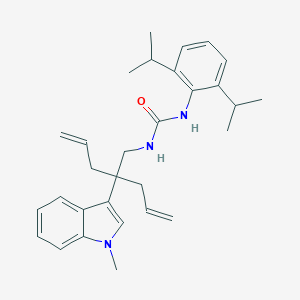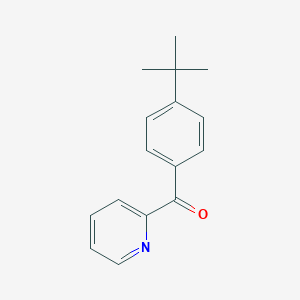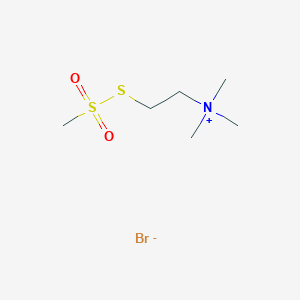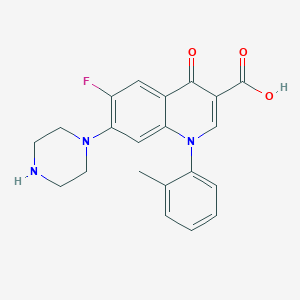
3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo-7-(1-piperazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo-7-(1-piperazinyl)- is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as "compound X" in the literature.
Wirkmechanismus
The exact mechanism of action of compound X is not fully understood. However, it is believed to work by binding to specific receptors in the brain, which then modulate the activity of certain neurotransmitters.
Biochemische Und Physiologische Effekte
Studies have shown that compound X has a number of biochemical and physiological effects. For example, it has been shown to increase the levels of certain neurotransmitters in the brain, which can have a positive effect on mood and cognitive function. Additionally, it has been shown to have anti-inflammatory properties, which could have implications for the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using compound X in lab experiments is its ability to modulate the activity of specific neurotransmitters in the brain. This makes it a valuable tool for studying the neurobiology of various diseases and disorders. However, there are also some limitations to its use. For example, it can be difficult to obtain and purify, and it may not be suitable for use in certain experimental models.
Zukünftige Richtungen
There are a number of potential future directions for research on compound X. One area of interest is in the development of new drugs that target specific neurotransmitter systems in the brain. Additionally, there is interest in studying the potential use of compound X in the treatment of various neurological and psychiatric disorders. Finally, there is a need for further research to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesemethoden
The synthesis of compound X is a complex process that involves multiple steps. The first step involves the preparation of 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid. This is typically achieved through the reaction of 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo-7-(1-piperazinyl)-3-quinolone with a carboxylic acid derivative. The resulting product is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
Compound X has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. Studies have shown that compound X has the ability to modulate the activity of certain neurotransmitters in the brain, which could have implications for the treatment of various neurological disorders.
Eigenschaften
CAS-Nummer |
155188-32-2 |
|---|---|
Produktname |
3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo-7-(1-piperazinyl)- |
Molekularformel |
C21H20FN3O3 |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
6-fluoro-1-(2-methylphenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H20FN3O3/c1-13-4-2-3-5-17(13)25-12-15(21(27)28)20(26)14-10-16(22)19(11-18(14)25)24-8-6-23-7-9-24/h2-5,10-12,23H,6-9H2,1H3,(H,27,28) |
InChI-Schlüssel |
UNDKSFYVMMPOSB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O |
Kanonische SMILES |
CC1=CC=CC=C1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O |
Andere CAS-Nummern |
155188-32-2 |
Synonyme |
3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4- oxo-7-(1-piperazinyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



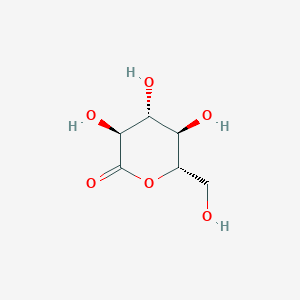



![[2-[(2S,4S)-4-cyclohexyl-2-phenylmethoxycarbonylpyrrolidin-1-yl]-2-oxoethyl]-(4-phenylbutyl)phosphinic acid](/img/structure/B123869.png)

